

The Role of BAY Compounds in Vasorelaxation: A Technical Guide

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Compound of Interest					
Compound Name:	BAY-549				
Cat. No.:	B1682951	Get Quote			

An In-depth Examination of Soluble Guanylate Cyclase (sGC) Activation and Rho-Kinase (ROCK) Inhibition in Vascular Smooth Muscle Relaxation

This technical guide provides a comprehensive overview of the mechanisms by which specific BAY compounds induce vasorelaxation, targeting researchers, scientists, and professionals in drug development. While the initial query focused on **BAY-549**, it is crucial to distinguish between two distinct pathways of vasorelaxation targeted by different BAY compounds. Azaindole 1 (**BAY-549**) is a potent Rho-associated protein kinase (ROCK) inhibitor.[1] In contrast, a class of compounds including BAY 41-8543, BAY 60-2770, and BAY 54-6544 act as activators of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway.[2][3][4] This guide will delve into both mechanisms, with a primary focus on the well-documented role of sGC activators in mediating vasodilation.

BAY-549: A Selective Rho-Kinase (ROCK) Inhibitor

BAY-549 (Azaindole 1) induces vasorelaxation through the inhibition of ROCK.[1] The ROCK signaling pathway plays a crucial role in the regulation of vascular smooth muscle cell (VSMC) contraction. By inhibiting ROCK, **BAY-549** disrupts this contractile signaling, leading to vasodilation.

Quantitative Data: In Vitro and In Vivo Effects of BAY-549

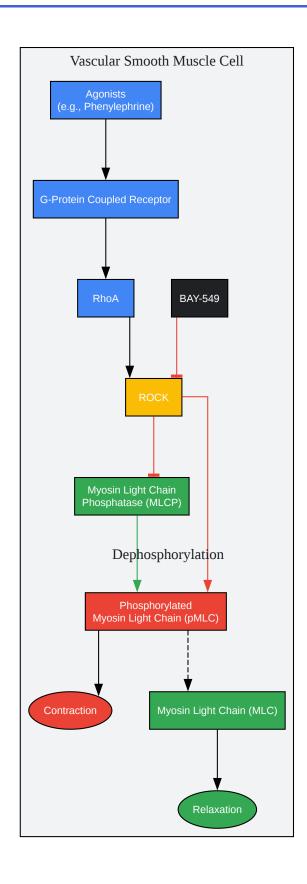


Compound	Target	Assay	Model	Key Findings
Azaindole 1 (BAY-549)	ROCK-1	ATP-competitive inhibition	Human	IC50: 0.6 nM[1]
Azaindole 1 (BAY-549)	ROCK-2	ATP-competitive inhibition	Human	IC50: 1.1 nM[1]
Azaindole 1 (BAY-549)	Vasorelaxation	Phenylephrine- induced contraction	Rabbit saphenous artery	IC50: 65 nM[1]
Azaindole 1 (BAY-549)	Blood Pressure Reduction	Intravenous administration	Anesthetized normotensive rats	0.03 mg/kg: 8 mm Hg reduction0.1 mg/kg: 18 mm Hg reduction0.3 mg/kg: 35 mm Hg reduction[1]
Azaindole 1 (BAY-549)	Blood Pressure Reduction	Oral application	Conscious spontaneously hypertensive rats	Dose-dependent and long-lasting decrease in mean blood pressure[1]

Signaling Pathway of BAY-549-Induced Vasorelaxation

The mechanism of action for **BAY-549** involves the direct inhibition of ROCK, which in turn leads to a decrease in the phosphorylation of Myosin Light Chain (MLC), promoting smooth muscle relaxation.





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BAY-549 inhibits ROCK, preventing smooth muscle contraction.



BAY sGC Activators: A Novel Approach to Vasodilation

A distinct class of BAY compounds, including BAY 41-8543, BAY 60-2770, and BAY 54-6544, induce vasorelaxation by directly activating soluble guanylate cyclase (sGC).[2][3][4] sGC is a critical enzyme in the nitric oxide (NO) signaling pathway. In various cardiovascular diseases, the production of NO is impaired, and sGC can become oxidized and unresponsive to NO.[5][6] sGC activators are unique in their ability to stimulate this oxidized, heme-free form of the enzyme, restoring the vasodilatory signaling cascade.[5][6]

Quantitative Data: Effects of BAY sGC Activators



Compound	Target	Assay	Model	Key Findings
BAY-543	sGC Activation	cGMP Measurement	Mouse Glomeruli (with ODQ)	Increased cGMP concentration to a similar extent as 10 µM DEA/NO[5]
sGC Activator	Vasodilation	Arteriolar Dilation	Isolated Mouse Glomerular Arterioles (L- NAME and ODQ pretreated)	Strong dilation[5] [6]
BAY 54-6544	Vasodilation	In vivo microvascular cutaneous perfusion	Progeroid Ercc1 Δ/– mice	Restored decreased perfusion to wild- type levels after 8 weeks of treatment[2]
BAY 60-2770	VSMC Proliferation	Cell number count	Rat Primary VSMCs	Significantly reduced cell numbers in a concentration-dependent fashion (0.1–10 µM) after 72 h[3]
BAY 60-2770	cGMP Production	cGMP Measurement	Rat Primary VSMCs	Significantly induced cGMP in a concentrationand timedependent fashion[3]

Experimental Protocols

In Vitro Vasorelaxation Assay (Rabbit Saphenous Artery)



- Tissue Preparation: Isolate the rabbit saphenous artery and cut into rings.
- Mounting: Mount the arterial rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.
- Contraction Induction: Induce a stable contraction with phenylephrine.
- Drug Application: Add cumulative concentrations of the test compound (e.g., Azaindole 1).
- Data Analysis: Measure the relaxation response as a percentage of the pre-induced contraction and calculate the IC50 value.[1]

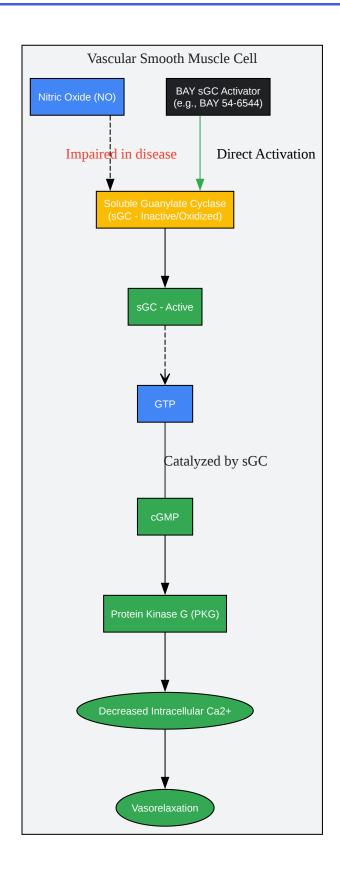
Measurement of cGMP in Isolated Glomeruli

- Tissue Preparation: Prepare kidney slices from cGMP sensor mice.
- Induction of Oxidative Stress: Treat the slices with the sGC inhibitor ODQ to induce oxidative stress and inhibit NO-induced cGMP production.
- Drug Application: Apply the sGC activator (e.g., BAY-543).
- Real-time Imaging: Measure cGMP levels in real-time using fluorescence microscopy.
- Data Analysis: Quantify the change in cGMP concentration in response to the sGC activator.
 [5]

Signaling Pathway of sGC Activator-Induced Vasorelaxation

sGC activators bypass the need for nitric oxide and directly stimulate sGC, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP).[7] Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates several downstream targets, ultimately leading to a decrease in intracellular calcium concentration and vasorelaxation.[7][8]





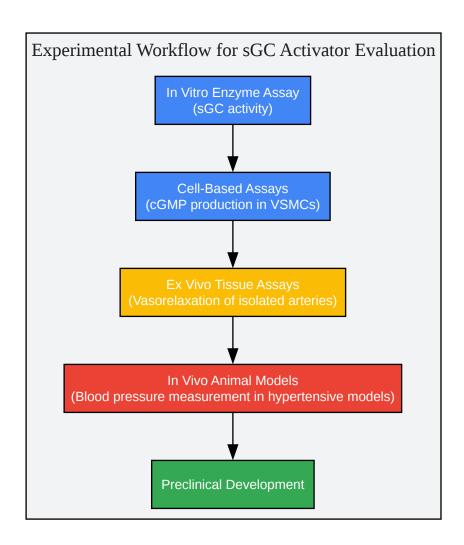
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BAY sGC activators directly stimulate sGC, leading to vasorelaxation.



Experimental Workflow for Assessing sGC Activators

The evaluation of sGC activators typically follows a multi-step process from in vitro characterization to in vivo efficacy studies.



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A typical workflow for the preclinical evaluation of sGC activators.

Conclusion

The BAY portfolio of compounds offers multiple strategies for achieving vasorelaxation. **BAY-549** acts as a potent ROCK inhibitor, directly interfering with the contractile machinery of vascular smooth muscle. In contrast, a distinct class of BAY compounds, including BAY 41-8543, BAY 60-2770, and BAY 54-6544, function as sGC activators. This latter mechanism holds significant therapeutic promise, particularly in disease states characterized by impaired



nitric oxide signaling and oxidative stress. By directly activating sGC, these compounds can restore a crucial pathway for vasodilation, independent of endogenous NO bioavailability. The detailed experimental data and elucidated signaling pathways presented in this guide provide a solid foundation for further research and development in the pursuit of novel therapies for cardiovascular diseases.

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